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Abstract
Lingdolinurad (formerly ABP-671) is a novel, orally administered small molecule inhibitor of

the human urate transporter 1 (hURAT1) currently in late-stage clinical development for the

treatment of hyperuricemia and chronic gout. By selectively targeting hURAT1, Lingdolinurad
effectively reduces the reabsorption of uric acid in the renal proximal tubules, thereby lowering

serum uric acid (sUA) levels. This technical guide provides a comprehensive overview of the

publicly available preclinical data on the efficacy of Lingdolinurad, with a focus on its

mechanism of action, in vitro potency, and the structural basis for its interaction with hURAT1.

While detailed in vivo preclinical studies in animal models have been referenced in corporate

communications as demonstrating safety and efficacy, specific data and detailed experimental

protocols from these studies are not yet available in the public domain.

Introduction
Gout is a prevalent and debilitating form of inflammatory arthritis characterized by the

deposition of monosodium urate crystals in and around the joints, a direct consequence of

chronic hyperuricemia. Elevated serum uric acid levels are a primary risk factor for the

development and progression of gout. The renal urate transporter 1 (URAT1), encoded by the

SLC22A12 gene, plays a pivotal role in maintaining urate homeostasis by reabsorbing the

majority of filtered uric acid from the renal tubules. Inhibition of URAT1 is therefore a key

therapeutic strategy for the management of hyperuricemia and the prevention of gout flares.
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Lingdolinurad has emerged as a promising candidate in this class, demonstrating significant

urate-lowering effects in clinical trials. This document synthesizes the core preclinical findings

that form the basis of its clinical development.

Mechanism of Action
Lingdolinurad is a selective URAT1 inhibitor. Its primary mechanism of action involves the

competitive inhibition of uric acid reabsorption in the kidneys. By binding to the URAT1

transporter, Lingdolinurad blocks the uptake of uric acid from the tubular lumen back into the

bloodstream, leading to increased urinary excretion of uric acid and a subsequent reduction in

serum uric acid concentrations.

A recent study elucidated the structural basis for this inhibition, revealing that Lingdolinurad
binds within the central cavity of the URAT1 transporter. This binding locks the transporter in an

inward-facing conformation, preventing the translocation of uric acid across the cell membrane.
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Caption: Mechanism of action of Lingdolinurad on the URAT1 transporter.

In Vitro Efficacy
The inhibitory activity of Lingdolinurad on URAT1 has been quantified in vitro. A key study

utilized a humanized rat URAT1 construct (URAT1EM) to assess its potency.

Experimental Protocol: In Vitro URAT1 Inhibition Assay
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Cell Line: HEK293 cells engineered to express a humanized rat URAT1 transporter

(URAT1EM).

Substrate: Radiolabeled [14C]-uric acid.

Assay Principle: Measurement of the inhibition of [14C]-uric acid uptake into the URAT1-

expressing HEK293 cells by varying concentrations of Lingdolinurad.

Methodology: The transport activity of URAT1EM was measured in the presence of different

concentrations of Lingdolinurad. The concentration-dependent inhibition was determined to

calculate the half-maximal inhibitory concentration (IC50).

Data Analysis: Data were normalized and presented as mean ± s.e.m. from three

independent replicates.

Quantitative Data: In Vitro Inhibition of URAT1
Compound Target Assay System IC50 (nM) Reference

Lingdolinurad

Humanized Rat

URAT1

(URAT1EM)

[14C]-uric acid

uptake in

HEK293 cells

425 [2]

This result demonstrates that Lingdolinurad is a potent inhibitor of the URAT1 transporter in a

cellular context.

Experimental Workflow: In Vitro URAT1 Inhibition Assay
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Caption: Workflow for the in vitro URAT1 inhibition assay.

Preclinical In Vivo Efficacy
While Atom Therapeutics has publicly stated that Lingdolinurad (ABP-671) has demonstrated

safety and efficacy in preclinical animal models, specific quantitative data and detailed

experimental protocols from these studies have not been published in peer-reviewed literature.

Corporate press releases and website information allude to the successful completion of these

studies as a prerequisite for advancing to clinical trials. The company has also noted that

another of its molecules, ABP-745, has shown significant efficacy and good safety in animal

models of inflammation.

Structural Biology
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Cryo-electron microscopy studies have provided high-resolution structural insights into the

interaction between Lingdolinurad and the URAT1 transporter. These studies have confirmed

that Lingdolinurad binds to a central cavity within the transporter.
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Caption: Logical flow from Lingdolinurad's target engagement to clinical outcome.

Discussion and Future Directions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/product/b12391523?utm_src=pdf-body-img
https://www.benchchem.com/product/b12391523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12391523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The available preclinical data strongly support the mechanism of action of Lingdolinurad as a

potent and selective URAT1 inhibitor. The in vitro data provide a solid foundation for its

observed clinical efficacy in lowering serum uric acid levels. The elucidation of the high-

resolution structure of Lingdolinurad in complex with URAT1 offers a detailed understanding

of its inhibitory mechanism and opens avenues for the rational design of future uricosuric

agents.

The primary gap in the publicly available preclinical profile of Lingdolinurad is the absence of

detailed in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) data from animal

models. The publication of these studies would provide valuable insights into its dose-response

relationship, duration of action, and overall preclinical profile, further substantiating the

promising clinical results observed to date.

Conclusion
Lingdolinurad is a mechanistically well-characterized URAT1 inhibitor with demonstrated in

vitro potency. Its ability to lock the URAT1 transporter in an inactive conformation provides a

clear structural basis for its urate-lowering effects. While the detailed results of its preclinical in

vivo efficacy studies are not yet publicly disseminated, the successful progression to and

positive results from late-stage clinical trials underscore its potential as a valuable therapeutic

option for the management of chronic gout and hyperuricemia. Further publication of the

complete preclinical data package will be of great interest to the scientific and drug

development community.
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To cite this document: BenchChem. [Preclinical Efficacy of Lingdolinurad: A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12391523#preclinical-research-on-lingdolinurad-s-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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